![molecular formula C15H15F3N4O3S B3013708 N~1~-(4-methoxybenzyl)-N~4~-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]succinamide CAS No. 329700-11-0](/img/structure/B3013708.png)
N~1~-(4-methoxybenzyl)-N~4~-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]succinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely has a methoxybenzyl group (a benzene ring with a methoxy group and a benzyl group attached), a trifluoromethyl group (a carbon atom bonded to three fluorine atoms), and a thiadiazol group (a five-membered ring containing sulfur and two nitrogen atoms), all linked by a succinamide group (a four-carbon chain with amide groups at either end) .Applications De Recherche Scientifique
- KRAS G12C Inhibitor : The compound serves as a key intermediate in the synthesis of the potent KRAS G12C covalent inhibitor divarasib (GDC-6036) . Divarasib targets the mutated KRAS protein, which is frequently implicated in various cancers, including lung, colorectal, and pancreatic cancer. By inhibiting KRAS G12C, divarasib shows promise as a therapeutic agent in oncology .
- Process Optimization : Recent advancements have led to a more efficient, scalable second-generation manufacturing process for this compound. The improved route involves only three steps from readily available starting material, making it more accessible for drug development .
- p-Methoxybenzyl (PMB) Protection : The compound’s benzyl group can be used as a protecting group in organic synthesis. Researchers have developed methods to install and remove PMB groups selectively, facilitating complex molecule assembly .
- Chlorine-to-Bromine Conversion : The compound undergoes a chlorine-to-bromine halogen exchange during its synthesis. Understanding this transformation contributes to the development of efficient synthetic routes for related compounds .
- Deoxofluorination : The compound’s deoxofluorination step highlights the importance of fluorine-containing molecules in drug discovery. Fluorine substitution often enhances bioavailability, metabolic stability, and binding affinity .
- Thiadiazole Moiety : The trifluoromethyl-substituted thiadiazole group contributes to the compound’s unique properties. Thiadiazoles are versatile building blocks in drug design and materials science .
Cancer Research and Drug Development
Organic Synthesis and Medicinal Chemistry
Protecting Group Chemistry
Halogen Exchange Reactions
Fluorination Strategies
Heterocyclic Chemistry and Drug Design
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety measures should always be taken when handling chemical compounds, including the use of appropriate personal protective equipment and adherence to safe laboratory practices .
Propriétés
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O3S/c1-25-10-4-2-9(3-5-10)8-19-11(23)6-7-12(24)20-14-22-21-13(26-14)15(16,17)18/h2-5H,6-8H2,1H3,(H,19,23)(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPNZDZXFDXHHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCC(=O)NC2=NN=C(S2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-(4-methoxybenzyl)-N~4~-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]succinamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.